molecular formula C10H15NO B2448681 3-(2-Amino-4-methylphenyl)propan-1-ol CAS No. 856843-02-2

3-(2-Amino-4-methylphenyl)propan-1-ol

Cat. No. B2448681
CAS RN: 856843-02-2
M. Wt: 165.236
InChI Key: ZIFQNEQYZPUQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-4-methylphenyl)propan-1-ol is a chemical compound with the molecular formula C10H15NO . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-(2-Amino-4-methylphenyl)propan-1-ol consists of a propanol backbone with an amino-methylphenyl group attached . The molecular weight of this compound is 165.23 .

Scientific Research Applications

Building Block in Drug Synthesis

“3-(2-Amino-4-methylphenyl)propan-1-ol” is a crucial building block in the synthesis of many drug candidates . It’s used in the manufacture of N-(3-Amino-4-methylphenyl)benzamide, which has a wide range of applications in medicinal chemistry .

Continuous Flow Microreactor System

This compound has been used in the development of a continuous flow microreactor system . This system was designed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters .

Kinetics Study in Microflow System

The compound has been used in kinetics studies in a microflow system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Optimization of Reaction Conditions

The kinetic model developed from the study of this compound was used to optimize reaction conditions . As a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Selective Monoacylation Process

The compound is involved in a selective monoacylation process . Since the two amine groups in the compound are in different chemical environments, parallel monoacylation by-products and consecutive diacylation by-products coexist .

Preparation of Fluoroindole

2-Fluoro-4-methylaniline, a compound related to “3-(2-Amino-4-methylphenyl)propan-1-ol”, is used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction .

properties

IUPAC Name

3-(2-amino-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-5,7,12H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFQNEQYZPUQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-4-methylphenyl)propan-1-ol

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